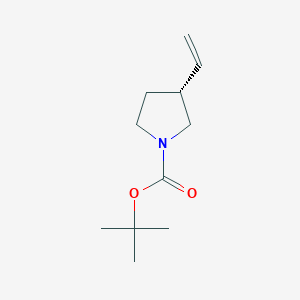

(R)-tert-Butyl 3-vinylpyrrolidine-1-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl (3R)-3-ethenylpyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO2/c1-5-9-6-7-12(8-9)10(13)14-11(2,3)4/h5,9H,1,6-8H2,2-4H3/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIWBHQLFAKSRML-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@@H](C1)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00673132 | |

| Record name | tert-Butyl (3R)-3-ethenylpyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00673132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1228312-14-8 | |

| Record name | tert-Butyl (3R)-3-ethenylpyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00673132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to (R)-tert-Butyl 3-Vinylpyrrolidine-1-carboxylate: Synthesis, Properties, and Applications in Drug Discovery

This technical guide provides an in-depth analysis of (R)-tert-butyl 3-vinylpyrrolidine-1-carboxylate, a chiral synthetic building block of significant interest in medicinal chemistry and pharmaceutical development. We will delve into its chemical identity, physicochemical properties, stereoselective synthesis, and critical applications, offering field-proven insights for researchers, scientists, and drug development professionals.

Chemical Identity and Properties

This compound is a versatile heterocyclic compound featuring a pyrrolidine ring, a vinyl functional group, and a tert-butoxycarbonyl (Boc) protecting group. The (R)-stereochemistry at the C3 position is crucial for its application in the synthesis of stereospecific bioactive molecules.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source |

| IUPAC Name | tert-butyl (3R)-3-ethenylpyrrolidine-1-carboxylate | AK Scientific, Inc.[1] |

| CAS Number | 1228312-14-8 | AiFChem[2] |

| Molecular Formula | C₁₁H₁₉NO₂ | AiFChem[2] |

| Molecular Weight | 197.28 g/mol | AiFChem[2] |

| Appearance | Not explicitly stated, likely a solid or oil | General chemical knowledge |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Density | Not available | |

| Solubility | Soluble in common organic solvents | General chemical knowledge |

| SMILES | O=C(N1CCC1)OC(C)(C)C | AiFChem[2] |

| InChI | InChI=1S/C11H19NO2/c1-5-9-6-7-12(8-9)10(13)14-11(2,3)4/h5,9H,1,6-8H2,2-4H3/t9-/m0/s1 | AiFChem[2] |

The Significance of the Pyrrolidine Scaffold in Drug Discovery

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into the structures of biologically active compounds.[3] Its non-planar, three-dimensional structure allows for the precise spatial orientation of substituents, enabling effective exploration of the pharmacophore space and enhancing interactions with biological targets.[3] The stereochemistry of the pyrrolidine ring is often a critical determinant of a drug candidate's biological activity and selectivity.[3]

Stereoselective Synthesis and Manufacturing

The synthesis of this compound is a multi-step process that requires careful control of stereochemistry. Several patented methods describe its preparation, typically starting from commercially available chiral precursors.[4][5] A common synthetic strategy involves the conversion of a hydroxyl group into a vinyl group.

A representative synthetic pathway is illustrated below:

Caption: A generalized synthetic workflow for this compound.

Experimental Protocol: A Representative Multi-Step Synthesis

The following protocol is a composite of procedures described in the patent literature and represents a viable route for the synthesis of the target compound.[4][5]

Step 1: Mesylation of (R)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate

-

Dissolve (R)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate in a suitable aprotic solvent (e.g., dichloromethane or toluene) and cool the solution to 0 °C.

-

Add a tertiary amine base, such as triethylamine, to the solution.

-

Slowly add methanesulfonyl chloride to the reaction mixture, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work up the reaction by washing with aqueous solutions to remove excess reagents and byproducts.

-

Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure to yield (R)-tert-butyl 3-(methylsulfonyloxy)pyrrolidine-1-carboxylate.

Step 2: Malonic Ester Synthesis

-

In a separate flask, prepare a solution of sodium ethoxide in ethanol.

-

Add diethyl malonate to the sodium ethoxide solution and stir.

-

Add the mesylated intermediate from Step 1 to the reaction mixture.

-

Heat the reaction to reflux and monitor for completion.

-

Cool the reaction and perform an aqueous workup to isolate the crude diethyl (R)-2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)malonate.

Step 3: Hydrolysis and Decarboxylation

-

Hydrolyze the diester from Step 2 using an aqueous base (e.g., sodium hydroxide).

-

Acidify the reaction mixture to precipitate the malonic acid derivative.

-

Isolate the solid by filtration.

-

Heat the malonic acid derivative in a high-boiling solvent to effect decarboxylation, yielding a carboxylic acid intermediate.

Step 4: Reduction and Elimination

-

Reduce the carboxylic acid to the corresponding primary alcohol, (R)-tert-butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate, using a suitable reducing agent (e.g., borane-tetrahydrofuran complex).

-

Convert the hydroxyl group to a good leaving group (e.g., via tosylation or by conversion to a halide).

-

Treat the resulting intermediate with a strong, non-nucleophilic base (e.g., potassium tert-butoxide) to induce elimination and form the desired vinyl group, yielding this compound.

Spectroscopic Characterization

Table 2: Predicted Spectroscopic Data

| Technique | Key Expected Features |

| ¹H NMR | - Signals for the vinyl protons (CH=CH₂) in the olefinic region (δ 5-6 ppm).- A multiplet for the proton at the chiral center (C3).- Signals for the pyrrolidine ring protons.- A singlet for the nine protons of the tert-butyl group of the Boc protecting group. |

| ¹³C NMR | - Signals for the two carbons of the vinyl group.- A signal for the chiral carbon (C3).- Signals for the other carbons of the pyrrolidine ring.- Signals for the carbonyl carbon and the quaternary and methyl carbons of the Boc group. |

| IR Spectroscopy | - C=C stretching vibration for the vinyl group.- C-H stretching vibrations for the vinyl and alkyl groups.- C=O stretching vibration for the carbamate of the Boc group. |

| Mass Spectrometry | - A molecular ion peak corresponding to the molecular weight of the compound.- Fragmentation patterns characteristic of the loss of the tert-butyl group or other fragments. |

Applications in Medicinal Chemistry

This compound serves as a crucial chiral intermediate in the synthesis of various pharmaceutical agents. The vinyl group is a versatile functional handle that can be further elaborated through a variety of chemical transformations, such as hydroboration-oxidation, epoxidation, or Heck coupling, to introduce additional functionality.

While specific drug names containing this exact fragment are not explicitly detailed in the initial search, the patent literature suggests its utility in the development of compounds targeting the central nervous system.[6] The pyrrolidine scaffold is a common feature in drugs for a wide range of therapeutic areas, including but not limited to, neurology, oncology, and infectious diseases.

Caption: The role of this compound in the drug discovery pipeline.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Hazard Identification:

Based on supplier safety data sheets, this compound may cause skin irritation, serious eye irritation, and respiratory irritation.[1][7][8]

Recommended Handling Procedures: [1][9]

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust, fumes, or vapors.

-

Prevent contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Wash hands thoroughly after handling.

Storage:

Store in a tightly sealed container in a cool, dry place away from incompatible materials and sources of ignition.[1]

Conclusion

This compound is a valuable and versatile chiral building block in modern drug discovery. Its stereodefined structure and the presence of a reactive vinyl group make it an attractive starting material for the synthesis of complex and biologically active molecules. A thorough understanding of its synthesis, properties, and handling is essential for its effective and safe utilization in the research and development of novel therapeutics.

References

- Google Patents. (n.d.). EP2358670B1 - A process for the preparation of tert-butyl (R)-3-vinylpyrrolidine-1-carboxylate and intermediates therefor.

- Google Patents. (n.d.). WO2010065447A3 - A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor.

-

PubChem. (n.d.). tert-butyl (3R)-pyrrolidine-3-carboxylate hydrochloride. Retrieved from [Link]

- Google Patents. (n.d.). IL212799A - Compounds useful as intermediates in the synthesis of tert-butyl (r)-vinylpyrrolidine-1-carboxylate and a method of making tert-butyl (r).

-

Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Top Curr Chem (Cham), 379(5), 34. Retrieved from [Link]

Sources

- 1. aksci.com [aksci.com]

- 2. 1228312-14-8 | this compound - AiFChem [aifchem.com]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. EP2358670B1 - A process for the preparation of tert-butyl (R)-3-vinylpyrrolidine-1-carboxylate and intermediates therefor - Google Patents [patents.google.com]

- 5. WO2010065447A3 - A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor - Google Patents [patents.google.com]

- 6. IL212799A - Compounds useful as intermediates in the synthesis of tert-butyl (r)-vinylpyrrolidine-1-carboxylate and a method of making tert-butyl (r)-3-vinylpyrrolidine-1-carboxylate - Google Patents [patents.google.com]

- 7. tert-butyl (3R)-pyrrolidine-3-carboxylate hydrochloride | C9H18ClNO2 | CID 163293402 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. tert-Butyl 3-hydroxypyrrolidine-1-carboxylate | Pyrrolidines | Ambeed.com [ambeed.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

A Technical Guide to (R)-tert-Butyl 3-vinylpyrrolidine-1-carboxylate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

(R)-tert-Butyl 3-vinylpyrrolidine-1-carboxylate , a chiral synthetic building block, holds significant value in the landscape of modern pharmaceutical development. Its unique structural features, combining a pyrrolidine ring, a vinyl functional group, and a tert-butyloxycarbonyl (Boc) protecting group, make it a versatile intermediate for the synthesis of complex molecular architectures with high enantiomeric purity. This guide provides an in-depth analysis of its physical and chemical properties, a detailed synthetic protocol, and an overview of its critical role in the creation of novel therapeutics, particularly neurologically active compounds and protease inhibitors.[1]

Core Molecular Attributes

This compound is a stable, synthetically accessible molecule whose properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₉NO₂ | [1] |

| Molecular Weight | 197.27 g/mol | [1] |

| CAS Number | 1228312-14-8 | [1] |

| Appearance | Inquire | - |

| Boiling Point | Not available | - |

| Melting Point | Not available | - |

| Density | Not available | - |

| Storage | 2-8°C, sealed, dry | [1] |

Elucidation of Molecular Structure: Spectroscopic Analysis

The structural integrity of this compound is confirmed through a combination of spectroscopic techniques. Below is a summary of expected spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is anticipated to show distinct signals corresponding to the protons of the pyrrolidine ring, the vinyl group, and the tert-butyl protecting group. Key expected shifts include those for the vinyl protons (δ 5.0-6.0 ppm), the pyrrolidine ring protons (δ 1.5-3.5 ppm), and a characteristic singlet for the tert-butyl group (δ ~1.4 ppm).

¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum will provide further structural confirmation with expected signals for the carbonyl carbon of the Boc group (~154 ppm), the carbons of the vinyl group (~115-140 ppm), the carbons of the pyrrolidine ring, and the quaternary and methyl carbons of the tert-butyl group.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands indicating the presence of key functional groups. A strong absorption band around 1690-1710 cm⁻¹ is indicative of the C=O stretching of the carbamate. The C-H stretching of the vinyl group is expected above 3000 cm⁻¹, while the C=C stretching will appear around 1640 cm⁻¹.

Mass Spectrometry (MS)

Mass spectral analysis will confirm the molecular weight of the compound. The molecular ion peak [M]⁺ is expected at m/z 197. Further fragmentation analysis can provide additional structural information.

Strategic Synthesis of a Chiral Building Block

The synthesis of this compound is a multi-step process that leverages readily available chiral precursors to ensure high enantiomeric purity. The most common and efficient pathway starts from the commercially available (R)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate.

Synthetic Pathway Overview

The synthesis involves the conversion of the hydroxyl group into a good leaving group, followed by a series of reactions to introduce the vinyl moiety. This strategic approach is crucial for maintaining the desired stereochemistry at the C3 position of the pyrrolidine ring.

Caption: Synthetic pathway from (R)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate.

Detailed Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound.

Step 1: Activation of the Hydroxyl Group

-

To a solution of (R)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate in an appropriate aprotic solvent (e.g., dichloromethane or toluene) cooled to 0 °C, add a suitable base such as triethylamine.

-

Slowly add methanesulfonyl chloride to the reaction mixture, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion, monitored by TLC or LC-MS.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the mesylated intermediate.

Step 2: Introduction of the Vinyl Precursor

-

In a separate flask, prepare a solution of sodium ethoxide in ethanol.

-

Add diethyl malonate to the sodium ethoxide solution and stir.

-

Add the mesylated intermediate from Step 1 to the reaction mixture and heat to reflux.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Cool the reaction mixture and quench with water. Acidify the solution and extract the product with an organic solvent.

-

Dry the organic layer and concentrate under reduced pressure to obtain the crude malonic ester derivative.

Step 3: Final Transformation to the Vinyl Group

This step typically involves hydrolysis of the malonic ester followed by decarboxylation and subsequent manipulation to form the vinyl group. The specifics of this transformation can vary, and patent literature should be consulted for detailed procedures.[2]

Purification: The final product is typically purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford this compound as a pure compound.

Chemical Reactivity and Applications in Drug Discovery

The chemical properties of this compound are largely defined by its three key structural components:

-

The Pyrrolidine Ring: This saturated heterocyclic core provides a rigid scaffold that is prevalent in many biologically active molecules.

-

The Vinyl Group: This functional group is a versatile handle for a variety of chemical transformations. It can participate in reactions such as hydroboration-oxidation, epoxidation, ozonolysis, and various cross-coupling reactions, allowing for the introduction of diverse substituents and the construction of more complex molecular frameworks.[1]

-

The Boc Protecting Group: The tert-butyloxycarbonyl group provides robust protection for the pyrrolidine nitrogen under a wide range of reaction conditions. Its key advantage is its facile removal under mild acidic conditions, which is often a critical step in the final stages of a multi-step synthesis.[1]

The combination of these features makes this compound a highly sought-after building block in the synthesis of chiral pharmaceuticals. Its application is particularly notable in the development of:

-

Neurologically Active Compounds: The pyrrolidine scaffold is a common feature in compounds targeting the central nervous system.

-

Protease Inhibitors: The specific stereochemistry and functionality of this building block are valuable in designing molecules that can fit into the active sites of enzymes like proteases.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is recommended to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is a chiral building block of significant strategic importance in medicinal chemistry and drug development. Its well-defined stereochemistry and versatile vinyl functionality provide a reliable platform for the asymmetric synthesis of complex and biologically active molecules. The synthetic pathways to this compound are well-established, ensuring its accessibility for research and development endeavors. As the demand for enantiomerically pure pharmaceuticals continues to grow, the utility of this compound is poised to expand further, solidifying its role as a cornerstone in the synthesis of next-generation therapeutics.

References

- A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor.

-

This compound. MySkinRecipes. [Link]

-

This compound. MySkinRecipes. [Link]

Sources

A Senior Application Scientist's Guide to Sourcing Enantiomerically Pure (R)-tert-Butyl 3-vinylpyrrolidine-1-carboxylate

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Chiral Building Block

(R)-tert-Butyl 3-vinylpyrrolidine-1-carboxylate is a chiral heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. Its value lies in the unique combination of a stereodefined pyrrolidine core, a versatile vinyl functional group, and a stable tert-butyloxycarbonyl (Boc) protecting group. The pyrrolidine scaffold is a prevalent motif in a vast number of biologically active molecules and FDA-approved drugs, prized for its ability to explore three-dimensional chemical space due to its non-planar, sp³-hybridized structure.[1][2] The vinyl group serves as a reactive handle for a multitude of chemical transformations, such as Michael additions, olefin metathesis, and hydroboration-oxidation, allowing for the introduction of diverse pharmacophoric elements.[3]

The enantiomeric purity of this reagent is paramount. As biological systems are inherently chiral, the stereochemistry of a drug candidate can profoundly impact its pharmacological activity, potency, and safety profile. Sourcing this compound with the highest possible enantiomeric excess (e.e.) is therefore not a trivial logistical step, but a foundational requirement for the synthesis of single-enantiomer drug candidates and the generation of reliable, reproducible biological data. This guide provides a technical framework for navigating the supplier landscape, validating material quality, and understanding the synthetic context of this critical building block.

Chapter 1: The Commercial Supplier Landscape

Procuring high-purity this compound requires careful evaluation of various chemical suppliers, ranging from large, well-known catalog companies to specialized custom synthesis labs. The key differentiators among suppliers are not just price and availability, but also the quality of documentation, batch-to-batch consistency, and the analytical data they provide. Below is a comparative table of representative suppliers for this compound, identified by its CAS Number: 188339-36-6.

Table 1: Comparison of Commercial Suppliers for this compound (CAS 188339-36-6)

| Supplier Category | Representative Companies | Typical Purity | Key Considerations |

| Major Chemical Catalogs | MilliporeSigma (Sigma-Aldrich), TCI Chemicals, Alfa Aesar | ≥97% (chiral purity often specified separately) | Broad availability, established supply chains, readily available safety data sheets (SDS). May have longer lead times for less common reagents. |

| Fine Chemical & Building Block Specialists | Combi-Blocks, Enamine, BLDpharm, AIFChem | ≥98%, often with specified e.e. >98% | Specialized in novel and complex organic molecules. Often provide detailed Certificates of Analysis (CoA) with NMR and HPLC data. Good source for discovery chemistry quantities.[4][5] |

| Custom Synthesis & CMOs | WuXi AppTec, Pharmaron | To specification (e.g., >99.5% e.e.) | Ideal for large-scale (kg) quantities and GMP-grade material. Full analytical package and process documentation provided. Higher cost and longer lead times are typical. |

Disclaimer: This table is for illustrative purposes. Researchers should always obtain current information directly from suppliers.

Chapter 2: Quality Assessment and In-House Verification

Trust in a supplier's product is established through rigorous verification. While a supplier's Certificate of Analysis (CoA) is the starting point, independent in-house validation is a cornerstone of good scientific practice.

Interpreting the Certificate of Analysis (CoA)

A comprehensive CoA is a self-validating document. For this chiral molecule, it should include:

-

Identity Confirmation: ¹H NMR and ¹³C NMR spectra with assigned peaks consistent with the structure.

-

Purity Assessment: HPLC or GC trace indicating the area percentage of the main peak.

-

Enantiomeric Purity: A chromatogram from a chiral HPLC method, explicitly stating the enantiomeric excess (e.e.) or the area percentages of both the (R) and (S) enantiomers.

-

Residual Solvents: Often determined by GC-HS (Headspace Gas Chromatography).

-

Water Content: Measured by Karl Fischer titration.

Workflow for Incoming Material Verification

The following diagram outlines a logical workflow for a researcher upon receiving a new batch of the compound.

Caption: Quality control workflow for incoming this compound.

Protocol: Chiral HPLC for Enantiomeric Purity

The enantiomeric purity of N-Boc protected pyrrolidine derivatives is reliably determined using High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP).[6] Polysaccharide-based columns are particularly effective.[6][7]

Objective: To resolve and quantify the (R) and (S) enantiomers of tert-Butyl 3-vinylpyrrolidine-1-carboxylate.

Instrumentation & Materials:

-

HPLC system with a UV detector.

-

Chiral Stationary Phase: A polysaccharide-based column, such as one derived from cellulose or amylose (e.g., CHIRALPAK® or Lux® series), is a strong starting point.[6][8]

-

Mobile Phase: A mixture of a non-polar solvent (e.g., n-Hexane) and an alcohol modifier (e.g., Isopropanol).

-

Sample: ~1 mg/mL solution of the compound in the mobile phase.

Step-by-Step Methodology:

-

Column Selection & Equilibration:

-

Install a suitable polysaccharide-based chiral column (e.g., Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica).

-

Equilibrate the column with the mobile phase (e.g., 95:5 n-Hexane:Isopropanol) at a flow rate of 1.0 mL/min until a stable baseline is achieved.

-

-

Sample Injection:

-

Inject 5-10 µL of the prepared sample solution.

-

-

Detection & Data Acquisition:

-

Monitor the elution profile using a UV detector at a wavelength where the Boc-carbamate absorbs, typically around 210-220 nm.

-

Record the chromatogram for at least twice the retention time of the major peak to ensure any late-eluting impurities are observed.

-

-

Analysis:

-

Identify the peaks corresponding to the (R) and (S) enantiomers. A racemic standard is invaluable for initial method development to confirm peak identity.

-

Integrate the peak areas for both enantiomers.

-

Calculate the enantiomeric excess (e.e.) using the formula: e.e. (%) = [ (Area_R - Area_S) / (Area_R + Area_S) ] * 100

-

Chapter 3: Synthetic Context and Potential Impurities

Understanding the synthetic origin of a reagent provides insight into potential impurities that may be present. Patents describe multi-step syntheses that often start from chiral precursors like (R)-3-hydroxypyrrolidine derivatives.[9][10] A common strategy involves converting the hydroxyl group into a leaving group, followed by steps to introduce the vinyl moiety.

A generalized synthetic pathway is illustrated below.

Caption: Generalized synthetic route to the target compound, highlighting key intermediates.[9][10]

Potential Process-Related Impurities:

-

Starting Material: Unreacted Boc-(R)-3-hydroxypyrrolidine.

-

Intermediates: Trace amounts of the malonate or hydroxyethyl intermediates.

-

Over-reduction/Side-reaction Products: Saturated analogs (e.g., Boc-(R)-3-ethylpyrrolidine).

-

Enantiomeric Impurity: The (S)-enantiomer, which can arise from a non-enantiopure starting material or racemization under harsh reaction conditions.

The presence of these impurities can often be detected by a careful analysis of the ¹H NMR and HPLC data provided in the CoA or generated during in-house QC.

Conclusion

Sourcing high-quality, enantiomerically pure this compound is a critical first step for any research or development program that utilizes this versatile building block. A successful procurement strategy extends beyond simply placing an order; it involves a careful evaluation of the supplier landscape, a rigorous interpretation of analytical data, and a commitment to independent quality verification. By understanding the synthetic context and implementing a robust in-house QC protocol, such as the chiral HPLC method detailed here, researchers can ensure the integrity of their starting materials, leading to more reliable, reproducible, and ultimately successful scientific outcomes.

References

- A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor. (n.d.). Google Patents.

- A process for the preparation of tert-butyl (R)-3-vinylpyrrolidine-1-carboxylate and intermediates therefor. (n.d.). Google Patents.

-

This compound. (n.d.). MySkinRecipes. Retrieved from [Link]

-

(R)-3-vinyl-pyrrolidine-1-tert-butyl-carboxylic acid and a method for producing intermediates therefor. (2009). Semantic Scholar. Retrieved from [Link]

-

Buy tert-Butyl 3-(phenylamino)pyrrolidine-1-carboxylate (EVT-447163). (n.d.). Evidentic. Retrieved from [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2023). SpringerLink. Retrieved from [Link]

-

SYNTHESIS AND RU(II)-BINAP REDUCTION OF A KETOESTER DERIVED FROM HYDROXYPROLINE. (n.d.). Organic Syntheses. Retrieved from [Link]

-

Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. (2023). MDPI. Retrieved from [Link]

-

Chiral HPLC Separations. (n.d.). Phenomenex. Retrieved from [Link]

-

Evaluation of a Novel Positively-Charged Pyrrolidine-Based Chiral Derivatization Reagent for the Enantioseparation of Carboxylic Acids by LC-ESI-MS/MS. (2015). ResearchGate. Retrieved from [Link]

-

CHIRAL Handbook. (n.d.). BGB Analytik. Retrieved from [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Application of Bicyclic Pyrrolidine in Drug Development [bldpharm.com]

- 3. This compound [myskinrecipes.com]

- 4. 1228312-14-8 | this compound - AiFChem [aifchem.com]

- 5. 191347-94-1|(R)-tert-Butyl 3-formylpyrrolidine-1-carboxylate|BLD Pharm [bldpharm.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. phx.phenomenex.com [phx.phenomenex.com]

- 9. WO2010065447A3 - A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor - Google Patents [patents.google.com]

- 10. EP2358670B1 - A process for the preparation of tert-butyl (R)-3-vinylpyrrolidine-1-carboxylate and intermediates therefor - Google Patents [patents.google.com]

An In-depth Technical Guide to (R)-tert-Butyl 3-vinylpyrrolidine-1-carboxylate: A Key Chiral Building Block in Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of (R)-tert-butyl 3-vinylpyrrolidine-1-carboxylate, a pivotal chiral intermediate in contemporary pharmaceutical synthesis. The document delineates its precise chemical identity, including its IUPAC name and molecular structure, and offers an in-depth exploration of its synthesis, purification, and characterization. Key analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), are detailed with characteristic data to ensure structural verification and purity assessment. Furthermore, this guide elucidates the compound's critical role in the development of novel therapeutics, with a particular focus on its application in the synthesis of antiviral agents. Detailed experimental protocols for its synthesis and enantiomeric purity analysis via chiral High-Performance Liquid Chromatography (HPLC) are provided to support researchers and drug development professionals in leveraging this versatile molecule.

Introduction: The Significance of Chiral Pyrrolidines in Medicinal Chemistry

The pyrrolidine ring is a ubiquitous scaffold in a vast array of biologically active molecules and approved pharmaceuticals.[1] Its non-planar, saturated structure provides an excellent framework for creating three-dimensional diversity, which is crucial for specific and high-affinity interactions with biological targets. When substituted, the pyrrolidine ring can introduce one or more stereocenters, leading to stereoisomers with potentially distinct pharmacological and toxicological profiles.

This compound has emerged as a particularly valuable building block due to the convergence of several key structural features. The '(R)' stereochemistry at the C3 position is frequently a prerequisite for desired biological activity. The vinyl group serves as a versatile synthetic handle, amenable to a wide range of chemical transformations such as hydroboration, epoxidation, and Heck coupling, allowing for the introduction of diverse functionalities.[2] The tert-butyl carbamate (Boc) group provides a robust and readily cleavable protecting group for the pyrrolidine nitrogen, ensuring its stability throughout multi-step synthetic sequences.[2] These attributes have positioned this compound as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), particularly in the field of antiviral drug development.[3][4]

Molecular Identity and Physicochemical Properties

A precise understanding of the molecule's fundamental characteristics is paramount for its effective use in research and development.

IUPAC Name and Molecular Structure

The unambiguous nomenclature and structure are foundational to all scientific communication regarding this compound.

-

IUPAC Name: tert-butyl (3R)-3-vinylpyrrolidine-1-carboxylate

-

Molecular Formula: C₁₁H₁₉NO₂[2]

-

Molecular Weight: 197.27 g/mol [2]

-

CAS Number: 1228312-14-8[2]

The molecular structure, depicted below, highlights the key functional groups: the chiral center at the 3-position of the pyrrolidine ring, the vinyl substituent, and the N-Boc protecting group.

Caption: Molecular structure of this compound.

Physicochemical Data

A summary of the key physicochemical properties is provided in the table below for quick reference.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₉NO₂ | [2] |

| Molecular Weight | 197.27 g/mol | [2] |

| Appearance | Colorless to pale yellow oil | |

| Storage Conditions | 2-8°C, sealed, dry | [2] |

Synthesis and Purification

The stereospecific synthesis of this compound is a critical aspect of its utility. Several synthetic routes have been developed, often starting from chiral precursors to ensure high enantiomeric purity. A common and scalable approach involves the conversion of a hydroxyl group into a vinyl group.

Synthetic Workflow

A representative synthetic pathway is outlined below. The rationale for this multi-step process is to build the molecule with precise stereochemical control, starting from a readily available chiral starting material.

Caption: A generalized synthetic workflow for the preparation of the title compound.

Detailed Experimental Protocol

This protocol is a composite of established methods and should be performed by trained chemists in a suitable laboratory setting.

Step 1: Oxidation of (R)-tert-Butyl 3-hydroxypyrrolidine-1-carboxylate

-

Rationale: The initial step involves the oxidation of the secondary alcohol to a ketone. This ketone then serves as the electrophilic center for the subsequent olefination reaction. Common oxidizing agents include Swern oxidation or Dess-Martin periodinane, which are known for their mild conditions and high yields.

-

Procedure:

-

To a solution of (R)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate (1.0 eq) in dichloromethane (DCM) at 0 °C, add Dess-Martin periodinane (1.1 eq).

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Separate the organic layer, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (R)-tert-butyl 3-oxopyrrolidine-1-carboxylate.

-

Step 2: Wittig Olefination

-

Rationale: The Wittig reaction is a reliable method for converting ketones into alkenes. In this step, a methylidene group is introduced, which can then be isomerized to the desired vinyl group.

-

Procedure:

-

To a suspension of methyltriphenylphosphonium bromide (1.2 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add a strong base such as n-butyllithium (1.1 eq) dropwise.

-

Stir the resulting ylide solution at room temperature for 1 hour.

-

Cool the mixture to 0 °C and add a solution of (R)-tert-butyl 3-oxopyrrolidine-1-carboxylate (1.0 eq) in THF.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction with water and extract with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Step 3: Purification

-

Rationale: Purification by column chromatography is essential to remove triphenylphosphine oxide and other byproducts from the Wittig reaction.

-

Procedure:

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford (R)-tert-butyl 3-methylidenepyrrolidine-1-carboxylate.

-

Note: In some synthetic routes, the vinyl group is installed directly or the methylidene intermediate is isomerized in a subsequent step to the thermodynamically more stable vinylpyrrolidine.

Analytical Characterization

Rigorous analytical characterization is imperative to confirm the identity and purity of this compound.

Spectroscopic Data

The following tables summarize the expected spectroscopic data for the title compound.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 5.85 - 5.75 | m | - | 1H | -CH=CH₂ |

| 5.10 - 4.95 | m | - | 2H | -CH=CH₂ |

| 3.60 - 3.10 | m | - | 4H | Pyrrolidine CH₂ |

| 2.80 - 2.65 | m | - | 1H | Pyrrolidine CH |

| 2.10 - 1.80 | m | - | 2H | Pyrrolidine CH₂ |

| 1.45 | s | - | 9H | -C(CH₃)₃ |

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| 154.5 | C=O (carbamate) |

| 139.0 | -CH=CH₂ |

| 115.0 | -CH=CH₂ |

| 79.5 | -C(CH₃)₃ |

| 52.0, 45.0 | Pyrrolidine CH₂ (N-CH₂) |

| 42.0 | Pyrrolidine CH |

| 32.0 | Pyrrolidine CH₂ |

| 28.5 | -C(CH₃)₃ |

Table 3: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3080 | m | =C-H stretch |

| 2975 - 2850 | s | C-H stretch (alkyl) |

| ~1690 | s | C=O stretch (carbamate) |

| ~1640 | m | C=C stretch (alkene) |

| ~1400 | s | C-N stretch |

| ~1170 | s | C-O stretch |

Table 4: Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 198.15 | [M+H]⁺ |

| 142.10 | [M - C₄H₉O]⁺ (loss of tert-butoxy) |

| 100.08 | [M - C₅H₉O₂]⁺ (loss of Boc group) |

Enantiomeric Purity Analysis

Ensuring high enantiomeric purity is critical for the application of this chiral building block in pharmaceutical synthesis. Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for this determination.

Protocol: Chiral HPLC Method

-

Rationale: Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are highly effective for the separation of a wide range of enantiomers, including N-Boc protected pyrrolidines.[5] The separation is based on differential interactions (e.g., hydrogen bonding, dipole-dipole interactions) between the enantiomers and the chiral selector.

-

Instrumentation: HPLC system with a UV detector.

-

Chiral Stationary Phase: CHIRALPAK® series column (e.g., CHIRALPAK® IC-3, Cellulose tris(3,5-dichlorophenylcarbamate)), 250 x 4.6 mm, 3 µm.[5]

-

Mobile Phase: An isocratic mixture of n-Hexane and Isopropanol (IPA). A typical starting ratio is 90:10 (v/v), which can be optimized to achieve baseline separation.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25 °C.

-

Detection: UV at 210 nm.

-

Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.

-

System Suitability: Inject a racemic standard to confirm the resolution of the two enantiomers. The (R)-enantiomer is the desired product.

Applications in Drug Development

The unique structural features of this compound make it a valuable precursor for a variety of complex molecular targets.

Key Intermediate in Antiviral Synthesis

A prominent application of this chiral building block is in the synthesis of protease inhibitors for the treatment of viral infections. For instance, it is a key intermediate in the synthesis of Boceprevir, a drug used to treat Hepatitis C.[3][4] The pyrrolidine core and its stereochemistry are crucial for fitting into the active site of the viral protease, while the vinyl group provides a handle for the elaboration of the rest of the molecule.

The synthesis of such antiviral agents often involves the transformation of the vinyl group into other functionalities, such as an epoxide or a diol, which can then be further derivatized to introduce the necessary pharmacophoric elements for potent enzyme inhibition.

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling this compound.

-

Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation.[6]

-

Precautionary Measures: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.

Conclusion

This compound stands out as a high-value chiral building block for the pharmaceutical industry. Its well-defined stereochemistry, coupled with the synthetic versatility of the vinyl and Boc-protected amine functionalities, provides a reliable platform for the construction of complex and potent drug candidates. This guide has provided a detailed overview of its chemical identity, synthesis, analytical characterization, and applications, with the aim of equipping researchers and drug development professionals with the necessary knowledge to effectively utilize this important intermediate in their pursuit of novel therapeutics.

References

-

Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Top Curr Chem (Cham), 379(5), 34. Available at: [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

Alugubelli, Y. R., et al. (2022). A systematic exploration of boceprevir-based main protease inhibitors as SARS-CoV-2 antivirals. European Journal of Medicinal Chemistry, 240, 114571. Available at: [Link]

-

PubChem. (n.d.). tert-butyl (3R)-pyrrolidine-3-carboxylate hydrochloride. Retrieved from [Link]

- Google Patents. (n.d.). A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor.

-

PubChem. (n.d.). tert-Butyl 3-oxopyrrolidine-1-carboxylate. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl (3R)-3-hydroxypyrrolidine-1-carboxylate. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl 3-methylidenepyrrolidine-1-carboxylate. Retrieved from [Link]

Sources

- 1. IR Infrared Absorption Bands of Carboxylate - 911Metallurgist [911metallurgist.com]

- 2. This compound [myskinrecipes.com]

- 3. The side chain synthesis of boceprevir_Chemicalbook [chemicalbook.com]

- 4. A systematic exploration of boceprevir-based main protease inhibitors as SARS-CoV-2 antivirals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. tert-butyl (3R)-pyrrolidine-3-carboxylate hydrochloride | C9H18ClNO2 | CID 163293402 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling, Storage, and Use of (R)-tert-Butyl 3-vinylpyrrolidine-1-carboxylate

Introduction

(R)-tert-Butyl 3-vinylpyrrolidine-1-carboxylate is a chiral building block increasingly utilized in pharmaceutical synthesis.[1] Its structural features, namely the vinyl group and the Boc-protected pyrrolidine ring, make it a valuable intermediate for creating complex molecular architectures, particularly for active pharmaceutical ingredients (APIs) that require high enantiomeric purity.[1] The vinyl moiety allows for a variety of chemical transformations, while the tert-butyl carbamate (Boc) group provides a stable yet easily removable protecting group for the nitrogen atom.[1] Given its application in research and development, a thorough understanding of its safe handling, storage, and disposal is paramount for protecting laboratory personnel and ensuring experimental integrity.[2]

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for this compound, synthesized from available safety data and chemical literature. It is intended for researchers, scientists, and drug development professionals who may work with this compound.

Chemical and Physical Properties

A clear understanding of the fundamental properties of a chemical is the first step in a robust safety assessment.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₉NO₂ | [1] |

| Molecular Weight | 197.27 g/mol | [1][3] |

| CAS Number | 1228312-14-8 | [1][2] |

| Appearance | Not available | [2] |

| Purity | Typically 95% or 97% | [1][2] |

PART 1: Hazard Identification and Risk Assessment

A systematic approach to identifying and assessing hazards is crucial before any experimental work begins. This involves understanding the intrinsic hazards of the chemical and evaluating the risks associated with the specific procedures being undertaken.

GHS Classification

This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with the following hazards:

| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement |

| Skin Irritation | 2 | Warning | H315: Causes skin irritation.[2] | |

| Eye Irritation | 2A | Warning | H319: Causes serious eye irritation.[2] | |

| Specific target organ toxicity — single exposure (Respiratory system) | 3 | Warning | H335: May cause respiratory irritation.[2] |

Risk Assessment Workflow

The causality behind a thorough risk assessment is to proactively identify potential harm and implement control measures to mitigate the identified risks. This workflow ensures that all potential hazards are considered and addressed before beginning any laboratory work.

Caption: Risk Assessment Workflow for this compound.

PART 2: Safe Handling Protocols

Adherence to strict handling protocols is essential to minimize exposure and prevent accidents. These protocols are a combination of engineering controls, administrative procedures, and the correct use of personal protective equipment (PPE).

Engineering Controls

The primary line of defense is to handle the compound in a controlled environment.

-

Ventilation: Always handle this compound in a well-ventilated area.[2] A certified chemical fume hood is required to keep airborne concentrations low and prevent inhalation of vapors or mists.[2]

-

Safety Equipment: Facilities must be equipped with an eyewash station and a safety shower in close proximity to the handling area.[2][3]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical for preventing direct contact with the chemical. The following table outlines the minimum PPE requirements.

| Body Part | Equipment | Standard/Specification | Rationale |

| Eyes/Face | Safety glasses with side-shields or chemical safety goggles. | OSHA 29 CFR 1910.133 or European Standard EN166 | To prevent eye contact which can cause serious irritation.[2][4] |

| Hands | Chemical-resistant gloves (e.g., nitrile, neoprene). | Consult glove manufacturer's compatibility charts. | To prevent skin contact which can cause irritation.[2][5] |

| Body | Laboratory coat or protective clothing. | N/A | To protect skin and personal clothing from contamination.[2][6] |

| Respiratory | NIOSH/MSHA approved respirator (if ventilation is inadequate). | Follow institutional respiratory protection program. | To prevent respiratory tract irritation from inhaling vapors or aerosols.[2][6] |

Step-by-Step Handling Procedure

The following protocol outlines a self-validating system for handling the compound, where each step is designed to minimize risk.

-

Preparation:

-

Ensure the chemical fume hood is functioning correctly.

-

Don all required PPE as specified in the table above.

-

Have all necessary equipment and reagents within the fume hood to minimize movement in and out of the controlled area.

-

Verify the location and functionality of the nearest eyewash station and safety shower.

-

-

Handling:

-

Post-Handling:

Caption: Step-by-step workflow for handling this compound.

PART 3: Storage and Stability Guidelines

Proper storage is crucial for maintaining the chemical's integrity and preventing hazardous situations.

Recommended Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C, cool, dry place.[1] | To ensure long-term stability. |

| Container | Tightly-closed container.[1][2] | To prevent contamination and exposure to air and moisture. |

| Ventilation | Well-ventilated area.[2] | To prevent accumulation of vapors. |

| Ignition Sources | Away from sources of ignition.[2] | To prevent fire or explosion, although the flash point is not specified, this is a general precaution for organic compounds. |

Incompatibilities and Degradation

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[4][6]

-

Hazardous Decomposition Products: Under fire conditions, decomposition may produce carbon oxides and nitrogen oxides (NOx).[6]

PART 4: Emergency Procedures

In the event of an accidental release or exposure, prompt and correct action is critical.

Spills and Leaks

The primary objective in a spill is to contain the material safely and prevent exposure to personnel and the environment.

-

Evacuate: Evacuate non-essential personnel from the spill area.

-

Ventilate: Ensure adequate ventilation.

-

Contain: Prevent further leakage or spillage if it is safe to do so.[2]

-

Absorb: Use an inert absorbent material (e.g., vermiculite, sand, or earth) to absorb the spill. Do not use combustible materials, such as sawdust.

-

Collect: Place the absorbed material into a suitable, labeled container for disposal.[2]

-

Decontaminate: Clean the spill area thoroughly.

-

Environmental Precautions: Do not allow the product to enter drains, other waterways, or soil.[2]

Sources

Literature review of (R)-tert-Butyl 3-vinylpyrrolidine-1-carboxylate applications

An In-Depth Technical Guide to the Applications of (R)-tert-Butyl 3-vinylpyrrolidine-1-carboxylate

Introduction: A Versatile Chiral Scaffold in Modern Synthesis

This compound is a highly valuable chiral building block in organic synthesis and medicinal chemistry. Its significance stems from the integration of three key structural features: a stereodefined pyrrolidine ring, a reactive vinyl group, and a stable tert-butyloxycarbonyl (Boc) protecting group. The pyrrolidine scaffold is a "privileged motif" frequently found in a vast array of natural products, pharmaceuticals, and catalysts.[1][2][3] The non-planar, three-dimensional structure of the saturated pyrrolidine ring allows for a more thorough exploration of pharmacophore space compared to flat aromatic systems, a critical aspect in modern drug design.[2]

This guide provides a comprehensive overview of the synthesis, applications, and strategic importance of this compound for researchers, scientists, and professionals in drug development. We will delve into its role as a precursor to complex molecules, detailing key transformations and providing actionable experimental protocols.

Core Molecular Features

The utility of this compound is best understood by examining its constituent parts:

-

The (R)-Chiral Center: The defined stereochemistry at the C3 position is crucial for asymmetric synthesis, allowing for the creation of enantiomerically pure compounds. This is paramount in drug development, where a single enantiomer is often responsible for the desired therapeutic effect.[1]

-

The Vinyl Group: This functional handle is amenable to a wide range of chemical transformations, such as epoxidation, hydroboration, and various coupling reactions.[4] It serves as a gateway for introducing further complexity and diverse substituents onto the pyrrolidine core.

-

The Boc Protecting Group: The tert-butyl carbamate (Boc) group provides robust protection for the pyrrolidine nitrogen under a variety of reaction conditions. Its primary advantage is its stability during multi-step syntheses and its clean, straightforward removal under mild acidic conditions, ensuring the integrity of other sensitive functional groups.[4]

Synthetic Pathways and Methodologies

The preparation of this compound on a commercial scale often involves multi-step sequences starting from chiral precursors. Patents reveal detailed processes designed for producing the compound with high purity suitable for pharmaceutical applications.[5][6][7] A common strategy involves the transformation of a pyrrolidine ring bearing a suitable leaving group at the 3-position, followed by the introduction and elaboration of a two-carbon unit to form the vinyl group.

A representative synthetic pathway is outlined in the diagram below, starting from a protected (R)-3-hydroxypyrrolidine derivative.

Caption: Major synthetic transformations of the vinyl group.

These transformations enable the introduction of diverse functional groups with high regioselectivity and stereocontrol, paving the way for the synthesis of complex target molecules. The hydroboration-oxidation, for example, yields tert-butyl (R)-3-(2-hydroxyethyl)pyrrolidine-1-carboxylate, another key intermediate in multi-step syntheses. [6]

Role in Asymmetric Organocatalysis

While not a catalyst itself, the pyrrolidine ring is the foundational structure for a highly successful class of organocatalysts, most notably proline and its derivatives. [3]8-tert-Butyl 3-vinylpyrrolidine-1-carboxylate serves as an excellent starting material for synthesizing more complex, substituted pyrrolidine-based catalysts. For instance, the vinyl group can be transformed into other functionalities (e.g., amino or hydroxyl groups), which can then be used to attach other catalytic moieties like thioureas or sulfonamides to create bifunctional catalysts for reactions such as aldol or Michael additions. [8]

Quantitative Data Summary

While specific reaction yields and enantioselectivities are highly substrate and condition-dependent, the following table summarizes the general transformations and their expected outcomes based on established organic chemistry principles and patent literature.

| Transformation | Reagents | Resulting Functional Group | Typical Yield | Stereochemical Outcome | Reference |

| Mesylation | Methanesulfonyl chloride, Triethylamine | Mesylate (activated alcohol) | High (>90%) | Retention of configuration | [7] |

| Malonate Alkylation | Diethyl malonate, Sodium ethoxide | Diethyl malonate adduct | Good (70-85%) | Inversion of configuration (SN2) | [7] |

| Hydroboration-Oxidation | 1. BH3·THF; 2. H2O2, NaOH | Primary Alcohol (-CH2CH2OH) | Good-Excellent | Anti-Markovnikov addition | [4][6] |

| Epoxidation | meta-Chloroperoxybenzoic acid (m-CPBA) | Epoxide | Good | Stereospecific syn-addition | [4] |

| Boc Deprotection | Trifluoroacetic acid (TFA) or HCl | Secondary Amine (free pyrrolidine) | Excellent (>95%) | Retention of configuration | [4] |

Detailed Experimental Protocol: Synthesis of a Key Intermediate

The following protocol describes the synthesis of diethyl (R)-2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)malonate , a direct precursor in one of the patented routes to the title compound. [7]This procedure illustrates the practical application of the chemistry discussed.

Objective: To synthesize diethyl (R)-2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)malonate via nucleophilic substitution of an activated pyrrolidine derivative.

Materials:

-

(S)-tert-butyl 3-(methylsulfonyloxy)pyrrolidine-1-carboxylate (1 equivalent)

-

Diethyl malonate (1.77 equivalents)

-

Sodium ethoxide in ethanol (21 wt%, 1.77 equivalents)

-

Anhydrous Ethanol

-

Water (for workup)

-

6M Hydrochloric Acid (for workup)

-

Standard laboratory glassware, magnetic stirrer, heating mantle, and inert atmosphere setup (e.g., Nitrogen or Argon).

Step-by-Step Methodology:

-

Preparation of the Nucleophile:

-

To a round-bottom flask equipped with a magnetic stir bar and reflux condenser under an inert atmosphere, add anhydrous ethanol.

-

Add the 21 wt% solution of sodium ethoxide in ethanol (1.77 eq.).

-

To this solution, add diethyl malonate (1.77 eq.) dropwise while stirring.

-

Heat the resulting mixture to 40 °C and stir for 1.5 hours to ensure complete formation of the sodium diethyl malonate salt.

-

-

Nucleophilic Substitution Reaction:

-

Prepare a solution of (S)-tert-butyl 3-(methylsulfonyloxy)pyrrolidine-1-carboxylate (1.0 eq.) in a minimal amount of anhydrous ethanol.

-

Add this solution to the pre-formed nucleophile mixture from Step 1.

-

Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 8 hours. Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).

-

-

Workup and Isolation:

-

After the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with a significant volume of water (approx. 15 volumes relative to the starting mesylate).

-

Carefully acidify the aqueous mixture to a pH of 3 using 6M HCl. This step protonates any excess base and the malonate product.

-

The product, being an organic ester, will likely separate or can be extracted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

-

Purification:

-

The crude diethyl (R)-2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)malonate can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the final product with high purity.

-

Causality and Trustworthiness: This protocol is based on a standard SN2 reaction. The use of a strong base (sodium ethoxide) deprotonates diethyl malonate to form a soft nucleophile, which attacks the carbon bearing the mesylate leaving group. The reaction proceeds with inversion of stereochemistry, meaning the (S)-starting material yields the (R)-product. The acidic workup is critical for neutralizing the reaction and ensuring the product is in a neutral, extractable form. This self-validating system relies on well-established, high-yielding transformations common in pharmaceutical process chemistry. [7]

Conclusion and Future Outlook

This compound stands out as a quintessential chiral building block for modern organic synthesis. Its pre-installed stereocenter, versatile vinyl handle, and reliable Boc-protecting group offer a streamlined and efficient entry point to a wide range of complex, high-value molecules. Its demonstrated utility in the synthesis of neurologically active compounds underscores its importance in drug discovery programs. [4][7] As the demand for stereochemically pure pharmaceuticals continues to grow, the strategic application of such well-defined chiral intermediates will remain a cornerstone of medicinal chemistry. Future applications will likely see this scaffold incorporated into novel catalytic systems, DNA-encoded libraries, and as a key fragment in the synthesis of next-generation therapeutics targeting a broad spectrum of diseases.

References

-

MySkinRecipes. (n.d.). This compound. Available at: [Link]

-

MDPI. (2022). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Available at: [Link]

- Google Patents. (n.d.). IL212799A - Compounds useful as intermediates in the synthesis of tert-butyl (r)-vinylpyrrolidine-1-carboxylate and a method of making tert-butyl (r).

-

National Institutes of Health (NIH). (n.d.). Catalytic asymmetric synthesis of geminal-dicarboxylates. Available at: [Link]

-

National Institutes of Health (NIH). (n.d.). Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. Available at: [Link]

- Google Patents. (n.d.). WO2010065447A3 - A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor.

-

Semantic Scholar. (n.d.). (R)-3-vinyl-pyrrolidine-1-tert-butyl-carboxylic acid and a method for producing intermediates therefor. Available at: [Link]

- Google Patents. (n.d.). EP2358670B1 - A process for the preparation of tert-butyl (R)-3-vinylpyrrolidine-1-carboxylate and intermediates therefor.

-

Frontiers. (2024). Recent advances in catalytic asymmetric synthesis. Available at: [Link]

-

SpringerLink. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of chiral pyrrolidine derivatives with promising pharmacological activity. Available at: [Link]

-

National Institutes of Health (NIH). (n.d.). Chiral Substituted Poly-N-vinylpyrrolidinones and Bimetallic Nanoclusters in Catalytic Asymmetric Oxidation Reactions. Available at: [Link]

-

MDPI. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Available at: [Link]

-

National Institutes of Health (NIH). (n.d.). Asymmetric Synthesis of Tetrahydropyridines via an Organocatalytic One-Pot Multicomponent Michael/Aza-Henry/Cyclization Triple Domino Reaction. Available at: [Link]

Sources

- 1. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. This compound [myskinrecipes.com]

- 5. IL212799A - Compounds useful as intermediates in the synthesis of tert-butyl (r)-vinylpyrrolidine-1-carboxylate and a method of making tert-butyl (r)-3-vinylpyrrolidine-1-carboxylate - Google Patents [patents.google.com]

- 6. WO2010065447A3 - A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor - Google Patents [patents.google.com]

- 7. EP2358670B1 - A process for the preparation of tert-butyl (R)-3-vinylpyrrolidine-1-carboxylate and intermediates therefor - Google Patents [patents.google.com]

- 8. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols: (R)-tert-Butyl 3-vinylpyrrolidine-1-carboxylate as a Versatile Chiral Building Block

Introduction: The Strategic Value of Chiral Pyrrolidines in Modern Drug Discovery

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs.[1] Its non-planar, sp³-rich structure allows for a three-dimensional exploration of chemical space, which is increasingly recognized as a critical factor in developing novel therapeutics with improved selectivity and physicochemical properties.[1] Among the vast landscape of chiral building blocks, (R)-tert-Butyl 3-vinylpyrrolidine-1-carboxylate has emerged as a particularly valuable synthon for the construction of complex molecular architectures.

This guide provides an in-depth exploration of this compound, detailing its properties and offering comprehensive protocols for its application in key synthetic transformations. The strategic placement of the vinyl group on the chiral pyrrolidine core, combined with the stability and facile removal of the Boc-protecting group, offers medicinal chemists a powerful tool for generating diverse libraries of novel compounds.[2]

Physicochemical Properties and Handling

This compound is a stable, chiral intermediate that serves as a cornerstone in asymmetric synthesis.[2] Its key properties are summarized below for ease of reference in experimental design.

| Property | Value | Source |

| CAS Number | 1228312-14-8 | [2] |

| Molecular Formula | C₁₁H₁₉NO₂ | [2] |

| Molecular Weight | 197.27 g/mol | [2] |

| Appearance | Oil | [2] |

| Purity | ≥97% | [2] |

| Storage | 2-8°C, under inert atmosphere | [2] |

Handling and Storage: Due to its potential sensitivity to air and moisture, it is recommended to handle this compound under an inert atmosphere (e.g., nitrogen or argon). Store the compound in a tightly sealed container in a refrigerator.

Core Synthetic Applications: A Gateway to Molecular Diversity

The vinyl group of this compound is a versatile functional handle that can be elaborated into a wide array of other functionalities with high stereocontrol. This section details protocols for three fundamental transformations: hydroboration-oxidation, ozonolysis, and cross-metathesis.

Hydroboration-Oxidation: Stereoselective Synthesis of a Primary Alcohol

The hydroboration-oxidation of the vinyl group provides a reliable method for the anti-Markovnikov addition of water, yielding the corresponding primary alcohol, (R)-tert-butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate. This transformation is crucial for introducing a flexible linker or a site for further functionalization.[3]

Diagram 1: Hydroboration-Oxidation Workflow

Caption: A two-step workflow for the hydroboration-oxidation of this compound.

Detailed Protocol: Synthesis of (R)-tert-butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate

Materials:

-

This compound (1.0 g, 5.07 mmol)

-

Borane-tetrahydrofuran complex (1.0 M solution in THF, 5.6 mL, 5.6 mmol)

-

Anhydrous Tetrahydrofuran (THF), 20 mL

-

Sodium hydroxide (3 M aqueous solution, 3 mL)

-

Hydrogen peroxide (30% aqueous solution, 3 mL)

-

Diethyl ether

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate

-

Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator

Procedure:

-

Reaction Setup: To a dry 100 mL round-bottom flask under a nitrogen atmosphere, add this compound (1.0 g, 5.07 mmol) and anhydrous THF (20 mL). Cool the solution to 0°C in an ice bath.

-

Hydroboration: Slowly add the borane-THF solution (5.6 mL, 5.6 mmol) dropwise to the stirred solution over 15 minutes, maintaining the temperature at 0°C. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2 hours.

-

Oxidation: Cool the reaction mixture back to 0°C and slowly add the 3 M NaOH solution (3 mL), followed by the dropwise addition of 30% H₂O₂ (3 mL). Caution: The addition of hydrogen peroxide can be exothermic. Maintain a slow addition rate to keep the temperature below 20°C.

-

Work-up: After stirring at room temperature for 1 hour, add diethyl ether (30 mL) and water (20 mL). Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with diethyl ether (2 x 20 mL).

-

Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Analysis: The product, (R)-tert-butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate, can be purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford a colorless oil. Characterize by ¹H NMR, ¹³C NMR, and mass spectrometry.

Causality: The use of borane in an anti-Markovnikov fashion ensures the formation of the terminal alcohol.[3] The basic hydrogen peroxide work-up efficiently oxidizes the intermediate borane to the desired alcohol with retention of stereochemistry.[4]

Ozonolysis: Oxidative Cleavage to a Chiral Aldehyde

Ozonolysis provides a powerful method to cleave the vinyl group, furnishing the corresponding aldehyde, (R)-tert-butyl 3-formylpyrrolidine-1-carboxylate.[5][6] This chiral aldehyde is a valuable intermediate for various carbon-carbon bond-forming reactions, such as Wittig reactions, aldol additions, and reductive aminations, allowing for the introduction of diverse side chains.

Diagram 2: Ozonolysis Workflow

Caption: A two-step workflow for the ozonolysis of this compound.

Detailed Protocol: Synthesis of (R)-tert-butyl 3-formylpyrrolidine-1-carboxylate

Materials:

-

This compound (1.0 g, 5.07 mmol)

-

Dichloromethane (DCM), anhydrous, 50 mL

-

Methanol, anhydrous, 10 mL

-

Ozone (generated from an ozone generator)

-

Dimethyl sulfide (DMS, 1.0 mL, 13.6 mmol)

-

Dry ice/acetone bath

-

Gas dispersion tube

Procedure:

-

Reaction Setup: Dissolve this compound (1.0 g, 5.07 mmol) in a mixture of DCM (50 mL) and methanol (10 mL) in a three-necked flask equipped with a gas dispersion tube and a gas outlet bubbler. Cool the solution to -78°C using a dry ice/acetone bath.

-

Ozonolysis: Bubble ozone through the solution. The reaction progress can be monitored by the appearance of a persistent blue color, indicating an excess of ozone, or by thin-layer chromatography (TLC).

-

Quenching: Once the starting material is consumed, stop the ozone flow and bubble nitrogen or argon through the solution for 10-15 minutes to remove excess ozone.

-

Reductive Work-up: Add dimethyl sulfide (1.0 mL, 13.6 mmol) to the cold solution. Allow the mixture to slowly warm to room temperature and stir overnight.

-

Purification: Concentrate the reaction mixture under reduced pressure. The residue can be purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield (R)-tert-butyl 3-formylpyrrolidine-1-carboxylate as a pale yellow oil.

-

Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and IR spectroscopy. The aldehyde product may be prone to oxidation and should be used promptly or stored under an inert atmosphere at low temperature.

Causality: The reaction is performed at low temperature (-78°C) to stabilize the reactive ozonide intermediate.[5] A reductive work-up with dimethyl sulfide is employed to selectively produce the aldehyde and avoid over-oxidation to the carboxylic acid.[6]

Olefin Cross-Metathesis: A Powerful C-C Bond Forming Strategy

Olefin cross-metathesis, often utilizing Grubbs-type ruthenium catalysts, enables the coupling of the vinylpyrrolidine with another olefin, providing a modular and efficient route to more complex structures. This reaction is highly valued for its functional group tolerance and its ability to construct new carbon-carbon double bonds with potential control over E/Z stereochemistry.

Diagram 3: Cross-Metathesis Workflow

Caption: A generalized workflow for the cross-metathesis of this compound.

Representative Protocol: Cross-Metathesis with a Partner Alkene

Materials:

-

This compound (200 mg, 1.01 mmol)

-

Partner Alkene (e.g., N-allyl-4-nitrobenzenesulfonamide, 1.2 equivalents)

-

Grubbs' Second Generation Catalyst (1-3 mol%)

-

Anhydrous Dichloromethane (DCM), 10 mL

-

Ethyl vinyl ether (for quenching)

Procedure:

-

Reaction Setup: In a flame-dried Schlenk flask under an argon atmosphere, dissolve this compound (200 mg, 1.01 mmol) and the partner alkene in anhydrous DCM (10 mL).

-

Degassing: Bubble argon through the solution for 15 minutes to remove dissolved oxygen.

-

Catalyst Addition: Add Grubbs' Second Generation Catalyst (e.g., ~26 mg, 0.03 mmol, 3 mol%) to the solution.

-

Reaction: Heat the reaction mixture to reflux (approx. 40°C) and monitor the progress by TLC. The reaction is typically complete within 2-4 hours.

-

Quenching: After completion, cool the reaction to room temperature and add a few drops of ethyl vinyl ether to quench the catalyst. Stir for 30 minutes.

-

Purification: Concentrate the reaction mixture and purify the residue by flash column chromatography on silica gel to isolate the cross-metathesis product.

-

Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry to confirm its structure and stereochemistry.

Causality: The choice of a second-generation Grubbs catalyst provides a good balance of stability and reactivity for this type of transformation.[5] Performing the reaction under an inert atmosphere and using degassed solvent is crucial to prevent catalyst deactivation. The reaction is driven to completion by the formation of volatile ethylene gas as a byproduct.

Conclusion: A Versatile Tool for the Modern Synthetic Chemist

This compound stands out as a highly versatile and valuable chiral building block. The protocols detailed in this guide for hydroboration-oxidation, ozonolysis, and cross-metathesis demonstrate the ease with which the vinyl group can be transformed into a variety of useful functionalities. These transformations, coupled with the inherent chirality of the pyrrolidine scaffold, provide researchers in drug discovery and development with a reliable and powerful platform for the synthesis of novel, stereochemically defined molecules.

References

- Chiral Pyrrolidine Derivatives: Key Building Blocks for Pharma.Vertex AI Search.

- The Crucial Role of Chiral Building Blocks in Modern Pharmaceutical Synthesis.Vertex AI Search.

- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.MDPI.

- (R)

- Distinctive pathways for cross-metathesis of 22 and vinyl–B(pin) with...

- Hydroboration–oxid

- Hydroboration Oxid

- Ozonolysis.Wikipedia.

- Alkene Reactions: Ozonolysis.Master Organic Chemistry.

- Metathesis Reaction.pdf.Source not available.

- Variations-on-a-Ruthenium-Carbene-The-Grubbs-Catalysts-for-Olefin-Metathesis.pdf.

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. tert-Butyl 3-hydroxypyrrolidine-1-carboxylate | Pyrrolidines | Ambeed.com [ambeed.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Ozonolysis - Criegee Mechanism [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. 1212182-03-0|(R)-tert-Butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate|BLD Pharm [bldpharm.com]

Application Notes & Protocols: (R)-tert-Butyl 3-vinylpyrrolidine-1-carboxylate in Pharmaceutical Synthesis

Abstract